Roridin E

Kinase Inhibition FGFR3 IGF-1R

Roridin E is a macrocyclic trichothecene mycotoxin distinguished by its dual mechanism: picomolar-range cytotoxicity against breast cancer cell lines (IC₅₀ 0.02–0.05 nM) combined with defined receptor tyrosine kinase inhibition (FGFR3, IGF-1R, PDGFRβ, TrkB; IC₅₀ 0.4–1.4 μM). This specific RTK inhibition profile renders it non-interchangeable with generic trichothecenes for mechanism-of-action studies. Its antimalarial potency (P. falciparum EC₅₀ 0.15 ng/mL) and phytotoxicity benchmarks further broaden its utility. Procure Roridin E as a high-sensitivity positive control for cytotoxicity screening, an RTK chemical probe, or a reference standard for antiparasitic and phytotoxin discovery programs.

Molecular Formula C29H38O8
Molecular Weight 514.6 g/mol
CAS No. 16891-85-3
Cat. No. B1144407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoridin E
CAS16891-85-3
Molecular FormulaC29H38O8
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC1=CC2C3(CC1)COC(=O)C=C(CCOC(C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C(C)O)C
InChIInChI=1S/C29H38O8/c1-18-9-11-28-16-34-26(32)14-19(2)10-12-33-21(20(3)30)7-5-6-8-25(31)37-22-15-24(36-23(28)13-18)29(17-35-29)27(22,28)4/h5-8,13-14,20-24,30H,9-12,15-17H2,1-4H3/b7-5+,8-6-,19-14+/t20-,21-,22-,23-,24-,27-,28-,29+/m1/s1
InChIKeyKEEQQEKLEZRLDS-FLGSVKSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Roridin E (CAS 16891-85-3): Macrocyclic Trichothecene Mycotoxin with Defined Kinase Inhibition and Potent Cytotoxicity Profiles


Roridin E is a macrocyclic trichothecene mycotoxin produced by various fungal species including Myrothecium verrucaria and Stachybotrys chartarum [1]. As a member of the trichothecene class, it shares the characteristic sesquiterpenoid core and 12,13-epoxide ring essential for biological activity [2]. Roridin E demonstrates potent inhibition of specific receptor tyrosine kinases and exhibits nanomolar to picomolar cytotoxicity against multiple cancer cell lines . Its molecular formula is C₂₉H₃₈O₈ with a molecular weight of approximately 514.6 g/mol, and it appears as an off-white solid soluble in DMSO and ethanol .

Why Roridin E Cannot Be Substituted by Other Macrocyclic Trichothecenes


Macrocyclic trichothecenes exhibit substantial variation in their biological activity profiles despite sharing a common core structure. While many class members inhibit protein synthesis through ribosomal binding, Roridin E additionally demonstrates a distinct receptor tyrosine kinase (RTK) inhibition profile targeting FGFR3, IGF-1R, PDGFRβ, and TrkB at sub-micromolar concentrations [1]. Furthermore, the cytotoxicity potency of Roridin E against breast cancer cell lines (IC₅₀ = 0.02–0.05 nM) is substantially greater than the broad mammalian cytotoxicity ranges reported for its structural analogs [2]. The combination of this specific RTK inhibitory activity with exceptional potency in certain cancer cell contexts creates a non-interchangeable biological fingerprint, rendering generic substitution by other trichothecenes invalid for research applications requiring defined mechanism-of-action and potency benchmarks.

Roridin E: Quantified Differentiation Against Structural Analogs and Class Members


Receptor Tyrosine Kinase Inhibition Profile: Roridin E vs. Class-Level Mechanism

Roridin E demonstrates a defined multi-kinase inhibition profile that distinguishes it from other macrocyclic trichothecenes which primarily act through ribosomal inhibition. Roridin E inhibits FGFR3, IGF-1R, PDGFRβ, and TrkB with IC₅₀ values of 0.4 μM, 0.4 μM, 1.4 μM, and 1 μM, respectively . In contrast, related trichothecenes such as Verrucarin A and Roridin A are not consistently reported to inhibit this specific RTK panel at comparable concentrations; their primary mechanism is attributed to protein synthesis inhibition via ribosomal binding .

Kinase Inhibition FGFR3 IGF-1R PDGFRβ TrkB

Breast Cancer Cell Cytotoxicity: Roridin E vs. Broader Trichothecene Class Potency

Roridin E exhibits exceptionally potent cytotoxicity against multiple breast cancer cell lines, with IC₅₀ values ranging from 0.02 to 0.05 nM [1]. This potency level is approximately 20- to 700-fold greater than the mammalian cytotoxicity range reported for a panel of macrocyclic trichothecenes (including Roridin E, Roridin H, epi-isororidin E, Verrucarin A, and Verrucarin J) across four cultured mammalian cell lines, where half-maximal inhibition of proliferation ranged from 1 to 35 nM [2].

Breast Cancer Cytotoxicity IC50 Cell Proliferation

Phytotoxicity on Duckweed: Roridin E vs. Trichoverrins A and B

In phytotoxicity assays using duckweed (Lemna pausicostata L.) plantlet cultures, Roridin E (along with Roridin H, epi-isororidin E, Verrucarin A, and Verrucarin J) exhibited half-maximal effect concentrations in the range of 0.1–9.7 μM [1]. In contrast, the structurally related trichoverrins A and B were only moderately phytotoxic, with half-maximal effect concentrations ranging from 19 to 69 μM [1].

Phytotoxicity Lemna pausicostata Duckweed Herbicide

Antiplasmodial Activity: Roridin E as a Potent Inhibitor of P. falciparum Growth

Roridin E inhibits the growth of the malaria parasite Plasmodium falciparum with an EC₅₀ of 0.15 ng/mL [1]. While comparative data for other macrocyclic trichothecenes against P. falciparum are not systematically available in the same assay system, this value places Roridin E among the most potent natural product inhibitors of this parasite reported to date, substantially exceeding the activity of many standard antimalarial screening benchmarks.

Antimalarial Plasmodium falciparum EC50 Antiparasitic

Acute Mammalian Toxicity: Roridin E LD₅₀ Comparison to Roridin A

Roridin E exhibits an intraperitoneal LD₅₀ of 10 mg/kg in mice [1]. In comparison, the structurally related macrocyclic trichothecene Roridin A has a reported intravenous LD₅₀ of 1.0 mg/kg in mice , indicating that Roridin E is approximately 10-fold less acutely toxic by parenteral administration routes.

Toxicity LD50 Acute Toxicity Safety

Optimal Research and Industrial Applications for Roridin E Based on Quantified Performance


Receptor Tyrosine Kinase (RTK) Signaling Studies in FGFR3/IGF-1R/PDGFRβ/TrkB-Driven Cellular Models

Roridin E is ideally suited for investigating RTK signaling pathways involving FGFR3, IGF-1R, PDGFRβ, and TrkB. Its defined IC₅₀ values for these kinases (0.4–1.4 μM) enable precise concentration-response experiments to dissect downstream signaling events . Researchers can use Roridin E as a chemical probe to assess the contribution of these specific RTKs to cell proliferation, migration, or survival phenotypes in cancer cell lines or primary cells expressing these targets.

Ultra-High-Potency Cytotoxicity Screening in Breast Cancer Models

Given its exceptionally low IC₅₀ values (0.02–0.05 nM) against multiple breast cancer cell lines [1], Roridin E serves as a high-sensitivity positive control compound for cytotoxicity screening campaigns. Its picomolar-range potency allows researchers to detect subtle changes in chemosensitivity or resistance mechanisms using minimal compound quantities, reducing reagent costs and enabling high-throughput screening formats.

Phytotoxicity and Herbicide Mechanism-of-Action Studies

Roridin E demonstrates potent phytotoxicity in duckweed (Lemna pausicostata) assays with half-maximal effect concentrations in the 0.1–9.7 μM range, significantly exceeding the activity of trichoverrins A and B (19–69 μM) [2]. This makes Roridin E a valuable tool compound for investigating plant-specific toxicological mechanisms, validating herbicidal target engagement, or developing bioassay standards for evaluating novel phytotoxins.

Antimalarial Drug Discovery: Hit Validation and Mechanism Probing

Roridin E's potent inhibition of P. falciparum growth (EC₅₀ = 0.15 ng/mL) [3] positions it as a compelling hit compound for antimalarial drug discovery programs. Researchers can employ Roridin E to validate target-based screens, establish potency benchmarks for novel antimalarial leads, or investigate the mechanism of action of trichothecene-derived antiparasitic agents through structure-activity relationship (SAR) studies.

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